molecular formula C12H16N2 B1626511 2-Phenyl-octahydro-pyrrolo[3,4-C]pyrrole CAS No. 86732-23-2

2-Phenyl-octahydro-pyrrolo[3,4-C]pyrrole

Cat. No. B1626511
CAS RN: 86732-23-2
M. Wt: 188.27 g/mol
InChI Key: ZPKIUZZZFIZELT-UHFFFAOYSA-N
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Description

2-Phenyl-octahydro-pyrrolo[3,4-C]pyrrole (POPP) is a chemical compound that has gained significant attention in the field of medicinal chemistry. POPP belongs to the class of bicyclic compounds, which have a unique structure that makes them suitable for a wide range of applications.

Scientific Research Applications

Supramolecular Chemistry and Self-Assembly

Research on calixpyrrole scaffolds, closely related to the pyrrole family, emphasizes their utility in constructing supramolecular capsules. These structures, derived from calix[4]pyrroles, showcase their potential in creating molecular capsules through self-assembly, indicating a pathway for engineering nanoscale containers and sensors. The study by Ballester (2011) provides detailed insights into the self-assembly of these capsules, exploring different approaches to leverage calix[4]pyrrole derivatives for molecular encapsulation, highlighting the significant potential of pyrrole derivatives in nanotechnology and materials science Ballester, 2011.

Optical and Electronic Properties

The diketopyrrolopyrrole (DPP) derivatives, a class of compounds related to pyrrole, are noted for their broad applications ranging from pigments to electronic devices. Grzybowski and Gryko (2015) reviewed the progress in synthesizing these compounds and understanding their reactivity and optical properties. Their extensive applications in high-quality pigments, electronics, and fluorescence imaging underline the critical role of pyrrole derivatives in advancing material sciences and technology Grzybowski & Gryko, 2015.

Medicinal Chemistry and Pharmacology

Pyrrole-based compounds have been extensively explored for their pharmacological properties, targeting a wide range of therapeutic areas. The review by Li Petri et al. (2020) focuses on recent advances in pyrrole and its hetero-fused derivatives with anticancer, antimicrobial, and antiviral activities, highlighting the pyrrole nucleus's significance in drug discovery and pharmaceutical applications Li Petri et al., 2020.

Catalysis and Chemical Synthesis

Hybrid catalysts have shown to be crucial in the synthesis of pyrano[2,3-d]pyrimidine scaffolds, with applications in medicinal and pharmaceutical industries. Parmar et al. (2023) reviewed the use of various hybrid catalysts in synthesizing these scaffolds, indicating the potential of pyrrole derivatives in developing new pharmaceuticals and chemicals through innovative synthetic pathways Parmar et al., 2023.

properties

IUPAC Name

5-phenyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-2-4-12(5-3-1)14-8-10-6-13-7-11(10)9-14/h1-5,10-11,13H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKIUZZZFIZELT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60514017
Record name 2-Phenyloctahydropyrrolo[3,4-c]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60514017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

86732-23-2
Record name Octahydro-2-phenylpyrrolo[3,4-c]pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86732-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenyloctahydropyrrolo[3,4-c]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60514017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenyl-octahydropyrrolo[3,4-c]pyrrole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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